1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- is a heterocyclic compound with significant potential in medicinal chemistry. It is part of a class of compounds known for their biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare various substituted derivatives of this compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the 3-position, with reagents such as halogens or alkyl groups.
These reactions are typically conducted under specific conditions to ensure the desired product formation. For example, nitration, bromination, and iodination predominantly occur at the 3-position .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to cell signaling pathways, particularly those involving FGFRs.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar structural features but may target different biological pathways.
1H-Pyrrolo[3,2-b]pyridine derivatives: These compounds are known for their COX-inhibitory properties and are used in different therapeutic areas.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- lies in its potent and selective inhibition of FGFRs, making it a valuable compound for cancer research and therapy .
Properties
IUPAC Name |
3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-6-7-2-1-5-12-9(7)13-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQXTDKGARZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2CC#N)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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